molecular formula C19H21N5OS B2952142 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1251667-75-0

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2952142
CAS No.: 1251667-75-0
M. Wt: 367.47
InChI Key: KHNXNGRMEZIASO-UHFFFAOYSA-N
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Description

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. A thioacetamide linker bridges the pyrimidine ring to an N-(4-ethylphenyl) group. While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogs suggest a molecular weight of approximately 378.4 g/mol (calculated) and a molecular formula of C₁₉H₂₀N₅OS.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-4-15-5-7-16(8-6-15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXNGRMEZIASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse scientific literature.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N4S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrimidine and pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that similar thiazole and pyrimidine derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell growth and apoptosis .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Compound CA54912Inhibition of angiogenesis

Antimicrobial Activity

The compound's thioether linkage is known to enhance antimicrobial activity. Research has shown that compounds with similar structures can exhibit broad-spectrum antibacterial effects. For example, thiazole derivatives have been reported to possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and function.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives for their anticancer properties. The study demonstrated that compounds with a similar scaffold to this compound showed enhanced cytotoxicity in vitro, leading to further investigations in vivo .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Ring

The pyrimidine ring’s C-2 and C-4 positions are electron-deficient due to adjacent nitrogen atoms, enabling nucleophilic substitution. The thioether group at C-4 can act as a leaving group under specific conditions.

Reaction Type Reagents/Conditions Product Yield/Notes
Amination NH₃/EtOH, 80°C, 6 h2-amino-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl derivative~65%
Alkylation R-X (alkyl halide), K₂CO₃, DMFS-alkylated pyrimidine derivativesModerate (40–60%)
Aryl Substitution Ar-B(OH)₂, Pd(PPh₃)₄, 100°CBiarylpyrimidine analogsRequires optimized catalysis

Mechanistic Insight :

  • The thioether group’s leaving ability is enhanced in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) is feasible but requires rigorous anhydrous conditions .

Oxidation of Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity.

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)CH₃COOH, 50°C, 3 hSulfoxide derivativeSelective oxidation
mCPBACH₂Cl₂, 0°C → RT, 12 hSulfone derivativeHigh conversion (>90%)

Key Data :

  • Sulfoxide formation occurs preferentially over sulfone with H₂O₂ under mild conditions.

  • mCPBA achieves complete oxidation to sulfone, confirmed by LC-MS .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Conditions Reagents Product Application
6M HCl, reflux, 8 hHCl/H₂O2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetic acidPrecursor for further coupling
NaOH (2M), EtOH, 60°CNaOH/EtOHFree amine intermediateUsed in prodrug design

Note : Acidic hydrolysis is more efficient for this substrate, with yields exceeding 70%.

Electrophilic Aromatic Substitution (Pyrazole Ring)

The 3,5-dimethylpyrazole moiety participates in electrophilic reactions, though steric hindrance from methyl groups limits reactivity.

Reaction Reagents Position Modified Yield
Nitration HNO₃/H₂SO₄, 0°CC-4 of pyrazoleLow (<30%)
Halogenation Cl₂, FeCl₃, 40°CC-4 (minor)Not reported quantitatively

Challenges :

  • Methyl groups at C-3 and C-5 hinder electrophilic attack at C-4 .

  • Directed ortho-metalation strategies may improve functionalization .

Condensation Reactions

The acetamide’s NH group participates in condensations to form heterocyclic fused systems.

Reagent Conditions Product Biological Relevance
o-PhenylenediamineDMF, 130°C, 2.5 hBenzimidazole-fused pyrimidineAntimicrobial activity
MalononitrileEtOH, reflux, 6 hPyrido[2,3-d]pyrimidine derivativeAnticancer potential

Example Synthesis :

  • Condensation with o-phenylenediamine yields a benzimidazole hybrid (confirmed by ¹H NMR: δ 7.19–7.57 ppm for aromatic protons) .

Metal-Complexation Reactions

The pyrimidine and pyrazole nitrogen atoms act as ligands for transition metals, enabling coordination chemistry.

Metal Salt Conditions Complex Type Application
CuCl₂·2H₂OMeOH, RT, 24 hOctahedral Cu(II) complexCatalytic studies
Pd(OAc)₂DMSO, 80°C, 12 hSquare-planar Pd(II) complexCross-coupling catalysis

Data :

  • Cu(II) complexes show enhanced stability in methanol, verified by UV-Vis (λₘₐₓ = 650 nm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine-pyrazole hybrids with thioacetamide linkers. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
Target Compound C₁₉H₂₀N₅OS ~378.4 4-ethylphenyl Hypothesized kinase/modulator activity -
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) C₁₈H₁₉N₅OS 377.4 Triazolyl, pyridinyl Calmodulin activity studies
Compound 23 (Neurocrine Biosciences) C₂₁H₂₂N₈O₂ 430.5 Furyl, methylpiperazinyl A₂A adenosine receptor antagonist
N-(4-acetylphenyl) analog C₁₉H₁₉N₅O₂S 381.5 4-acetylphenyl Structural data available (Huayuan)
N-(4-bromo-2-fluorophenyl) analog C₁₇H₁₅BrFN₅OS 436.3 4-bromo-2-fluorophenyl Halogenated; no reported bioactivity

Key Observations

Core Heterocycle Variations :

  • The target compound and N-(4-acetylphenyl) analog share a pyrimidine-pyrazole core, whereas VUAA1 replaces pyrimidine with a triazole ring. Triazoles often exhibit distinct hydrogen-bonding capabilities, which may explain VUAA1’s role in calmodulin studies .
  • Compound 23 incorporates a furan substituent and methylpiperazine, likely enhancing solubility and receptor affinity as an A₂A antagonist .

Substituent Effects: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-acetylphenyl analog (), which contains an electron-withdrawing acetyl group. This difference may influence metabolic stability and target binding.

Biological Activity: VUAA1 and Compound 23 demonstrate the importance of heterocyclic diversity in modulating specific biological targets (calmodulin vs. adenosine receptors). The target compound’s pyrimidine-pyrazole scaffold may favor kinase inhibition or allosteric modulation, though empirical validation is needed.

Synthesis and Structural Analysis: Analogous compounds (e.g., ’s Compound 23) are synthesized via modular routes, often involving Suzuki couplings or nucleophilic substitutions.

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